molecular formula C15H14Cl2N2O3S B3518309 Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89564-90-9

Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-

Cat. No.: B3518309
CAS No.: 89564-90-9
M. Wt: 373.3 g/mol
InChI Key: BPJQTMMXZTZZPP-UHFFFAOYSA-N
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Description

Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is a complex organic compound that features a benzamide core with dichloro and dimethylaminosulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- typically involves multiple steps. One common method includes the chlorination of benzamide followed by the introduction of the dimethylaminosulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

Medicinally, Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is explored for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory or anticancer activity, although further research is needed to confirm these effects.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for creating specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2,4-dichloro-N-[4-[(methylamino)sulfonyl]phenyl]-
  • Benzamide, 2,4-dichloro-N-[4-[(ethylamino)sulfonyl]phenyl]-
  • Benzamide, 2,4-dichloro-N-[4-[(propylamino)sulfonyl]phenyl]-

Uniqueness

Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to the presence of the dimethylaminosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-4-11(5-7-12)18-15(20)13-8-3-10(16)9-14(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQTMMXZTZZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361665
Record name Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89564-90-9
Record name Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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